molecular formula C24H27N6NaO12P B13741998 CID 137248951

CID 137248951

Katalognummer: B13741998
Molekulargewicht: 645.5 g/mol
InChI-Schlüssel: RNCICXBLRCYRMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 137248951 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

The preparation of CID 137248951 involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:

    Pre-mixing of Reactants: The initial step involves pre-mixing specific reactants in precise quantities.

    Condensation Reaction: The mixture is introduced into a reactor where a condensation reaction occurs under controlled conditions.

    Extraction and Purification: The product is then extracted and purified to obtain high yield and purity.

Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining quality and consistency.

Analyse Chemischer Reaktionen

CID 137248951 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions involving this compound typically use reagents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID 137248951 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its use in drug development and medical treatments.

    Industry: this compound is utilized in industrial processes for the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 137248951 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

CID 137248951 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and reactivity. The comparison may involve analyzing their chemical properties, reactivity, and applications to understand the distinct features of this compound.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application.

Eigenschaften

Molekularformel

C24H27N6NaO12P

Molekulargewicht

645.5 g/mol

InChI

InChI=1S/C24H27N6O12P.Na/c1-38-23(35)13(8-11-2-4-12(31)5-3-11)27-15(32)6-7-16(33)41-19-18-14(9-39-43(36,37)42-18)40-22(19)30-10-26-17-20(30)28-24(25)29-21(17)34;/h2-5,10,13-14,18-19,22,31H,6-9H2,1H3,(H,27,32)(H,36,37)(H3,25,28,29,34);

InChI-Schlüssel

RNCICXBLRCYRMV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.